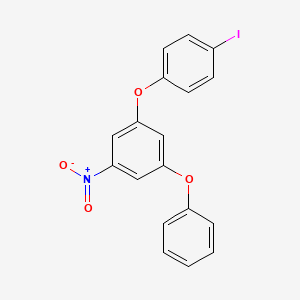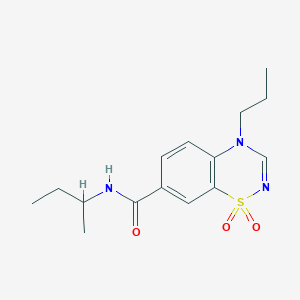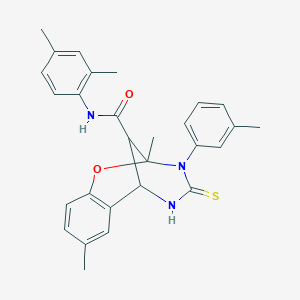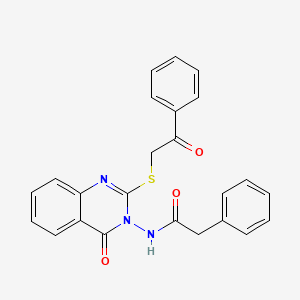
1-(4-Iodophenoxy)-3-nitro-5-phenoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Iodophenoxy)-3-nitro-5-phenoxybenzene is an organic compound characterized by the presence of iodine, nitro, and phenoxy groups attached to a benzene ring
Preparation Methods
The synthesis of 1-(4-Iodophenoxy)-3-nitro-5-phenoxybenzene typically involves the following steps:
Phenoxylation: The attachment of phenoxy groups to the benzene ring can be carried out using phenol and a suitable base like sodium hydroxide.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
1-(4-Iodophenoxy)-3-nitro-5-phenoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The phenoxy groups can undergo oxidation to form quinones using oxidizing agents like potassium permanganate.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Iodophenoxy)-3-nitro-5-phenoxybenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study biological processes involving iodine and nitro groups.
Industry: It can be used in the production of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Iodophenoxy)-3-nitro-5-phenoxybenzene involves its interaction with molecular targets through its iodine, nitro, and phenoxy groups. These interactions can affect various biochemical pathways, leading to changes in cellular functions. For example, the nitro group can participate in redox reactions, while the iodine atom can form halogen bonds with biological molecules.
Comparison with Similar Compounds
1-(4-Iodophenoxy)-3-nitro-5-phenoxybenzene can be compared with similar compounds such as:
1-(4-Iodophenoxy)-2-methoxybenzene: This compound has a methoxy group instead of a nitro group, leading to different chemical reactivity and applications.
6-(4-Iodophenoxy)-1-hexanol:
1-Iodo-4-(4-methylphenoxy)benzene: This compound has a methyl group, which influences its chemical properties and interactions.
Properties
Molecular Formula |
C18H12INO4 |
|---|---|
Molecular Weight |
433.2 g/mol |
IUPAC Name |
1-(4-iodophenoxy)-3-nitro-5-phenoxybenzene |
InChI |
InChI=1S/C18H12INO4/c19-13-6-8-16(9-7-13)24-18-11-14(20(21)22)10-17(12-18)23-15-4-2-1-3-5-15/h1-12H |
InChI Key |
JGEBAGOFYGCPMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])OC3=CC=C(C=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-chlorophenyl)methyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide](/img/structure/B11222899.png)
![3-(4-bromophenyl)-2-[(2-chlorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11222919.png)

![methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/structure/B11222934.png)

![N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide](/img/structure/B11222946.png)
![1-(4-Methoxyphenyl)-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11222950.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-methyl-6-(piperidin-1-ylsulfonyl)quinolin-2-yl]sulfanyl}ethanone](/img/structure/B11222954.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11222964.png)

![4-[1-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B11222974.png)
![N-(3-fluorophenyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11222981.png)
![4-chloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B11222984.png)
![N-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N'-phenylbenzene-1,4-diamine](/img/structure/B11222987.png)
